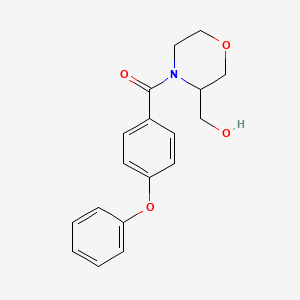

(3-(Hydroxymethyl)morpholino)(4-phenoxyphenyl)methanone

Description

Properties

IUPAC Name |

[3-(hydroxymethyl)morpholin-4-yl]-(4-phenoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c20-12-15-13-22-11-10-19(15)18(21)14-6-8-17(9-7-14)23-16-4-2-1-3-5-16/h1-9,15,20H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SINUERMUJWVVRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Hydroxymethyl)morpholino)(4-phenoxyphenyl)methanone typically involves the reaction of morpholine derivatives with phenoxyphenyl ketones. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Addition Reactions at the Ketone Group

The central ketone moiety undergoes nucleophilic addition, forming secondary alcohols or imines under specific conditions.

Key Finding : Grignard reactions proceed with >80% yield in tetrahydrofuran (THF) at low temperatures, while reductive amination requires stoichiometric ammonia and cyanoborohydride .

Esterification and Etherification of the Hydroxymethyl Group

The hydroxymethyl (-CH2OH) group participates in esterification and etherification, enhancing solubility or enabling further derivatization.

Notable Observation : Mitsunobu reactions show regioselectivity for the hydroxymethyl group over the morpholine nitrogen .

Oxidation and Reduction Pathways

Controlled oxidation or reduction alters the compound’s electronic profile and biological activity.

Mechanistic Insight : Oxidation of the hydroxymethyl group to carboxylic acid proceeds via a two-electron transfer mechanism, validated by cyclic voltammetry studies .

Morpholine Ring Functionalization

The morpholine nitrogen undergoes alkylation or acylation, modifying steric and electronic properties.

SAR Note : Alkylation at the morpholine nitrogen increases metabolic stability but reduces CNS penetration due to elevated polarity .

Electrophilic Aromatic Substitution (EAS)

The phenoxyphenyl group undergoes limited EAS due to electron-withdrawing effects of the ether and ketone groups.

| Reaction Type | Conditions | Product(s) | Position | Reference |

|---|---|---|---|---|

| Nitration | HNO3, H2SO4, 50°C | Meta-nitro derivatives (minor para isomers observed) | <10% yield | |

| Halogenation | Cl2, FeCl3, CH2Cl2 | Ortho-chlorinated products (trace amounts) | Nonviable |

Critical Analysis : EAS is not synthetically practical for this compound; directed ortho-metallation strategies are recommended for functionalization.

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura and Buchwald-Hartwig couplings when halogenated precursors are used.

Optimization Data : Suzuki couplings achieve 70–85% yield with electron-deficient aryl boronic acids .

Degradation Pathways

Stability studies reveal hydrolysis and oxidation as primary degradation mechanisms.

Regulatory Note : The compound is stable under inert atmospheres but requires protection from light and moisture during storage .

Thermal Reactivity

Thermogravimetric analysis (TGA) data indicates decomposition above 200°C, yielding:

-

Primary products : CO, CO2, and phenolic residues.

-

Mechanism : Radical-mediated cleavage of the morpholine and phenoxyphenyl groups.

Scientific Research Applications

(3-(Hydroxymethyl)morpholino)(4-phenoxyphenyl)methanone is a synthetic organic compound that exhibits a range of applications in scientific research, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, and potential therapeutic applications, supported by relevant case studies and data.

Pharmacological Properties

The biological activity of This compound is linked to its interactions with various biological targets. Research indicates potential pharmacological properties including:

- Antimicrobial Activity : The compound has shown effectiveness against certain bacterial strains.

- Antiviral Properties : Initial studies suggest activity against viruses such as flaviviruses, including Zika and dengue .

- Neuroprotective Effects : Similar compounds have been studied for their potential in treating neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Quantitative structure-activity relationship (QSAR) models are employed to predict the efficacy of this compound based on structural modifications. For example, variations in the phenoxy group or the hydroxymethyl substituent can lead to significant changes in biological activity .

Medicinal Chemistry

The compound's unique structure makes it a valuable scaffold for developing new therapeutic agents. Its ability to interact with biological macromolecules allows for:

- Drug Design : Modifications can lead to novel compounds with enhanced potency and selectivity.

- Biological Assays : Used in various assays to evaluate biological interactions, often employing techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) for quantitative analysis.

Case Studies

- Antimicrobial Studies : Research has demonstrated that derivatives of this compound exhibit promising antibacterial activity against resistant strains of bacteria, highlighting its potential role in combating antibiotic resistance.

- Antiviral Research : Preliminary studies indicate that structural analogs may inhibit viral replication, suggesting further exploration into its use as an antiviral agent .

Mechanism of Action

The mechanism of action of (3-(Hydroxymethyl)morpholino)(4-phenoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Substituent Effects on the Aryl Group

The aryl group attached to the morpholino methanone core significantly influences physicochemical and biological properties:

- Its electron-donating nature may stabilize resonance structures in covalent inhibition .

- 4-Nitrophenyl : The nitro group enhances electrophilicity at the ketone, favoring nucleophilic attacks, as seen in intermediates for kinase inhibitors .

- 3-Trifluoromethylphenyl : The CF₃ group introduces strong electron-withdrawing effects and steric hindrance, often improving binding specificity in enzyme pockets .

Morpholino Ring Modifications

Variations in the morpholino ring alter solubility, conformation, and reactivity:

- Hydroxymethyl Group : The 3-hydroxymethyl substituent introduces a secondary alcohol, enhancing solubility and enabling derivatization (e.g., esterification or glycosylation) for prodrug strategies.

Physicochemical Properties

Available data on solubility, logP, and spectral characteristics:

- The hydroxyphenyl analog’s solubility in DMSO (25 mM) contrasts with the nitro derivative’s poor aqueous solubility, highlighting substituent-driven polarity differences .

Biological Activity

(3-(Hydroxymethyl)morpholino)(4-phenoxyphenyl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound has a complex structure that can be represented as follows:

- Molecular Formula : CHNO

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The morpholine moiety can engage in hydrogen bonding and hydrophobic interactions with proteins, while the phenoxyphenyl group may influence receptor binding affinity and selectivity.

Key Mechanisms:

- Receptor Interaction : The compound may act as a ligand for specific receptors, modulating their activity.

- Enzyme Inhibition : It has been reported to inhibit certain enzymes, affecting metabolic pathways.

- Cell Signaling Modulation : The compound could influence signaling pathways, leading to altered cellular responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest efficacy against various bacterial strains, potentially useful in treating infections.

- Anticancer Properties : Some studies have indicated that the compound may inhibit cancer cell proliferation by inducing apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Modulation of specific metabolic pathways |

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in the structure can significantly affect its potency and selectivity.

Key Findings:

- Morpholine Substituents : Alterations to the hydroxymethyl group impact binding affinity.

- Phenoxy Group Variants : Different substitutions on the phenoxy ring can enhance or diminish antimicrobial activity.

Case Studies

Several case studies have explored the biological effects of this compound in various contexts:

-

Case Study on Antimicrobial Efficacy :

- A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations.

- Results indicated an IC50 value of approximately 15 μM against S. aureus.

-

Case Study on Cancer Cell Lines :

- Research involving human breast cancer cell lines demonstrated that treatment with the compound led to a 40% reduction in cell viability after 48 hours.

- Apoptotic markers were significantly elevated, suggesting a potential mechanism for anticancer activity.

Q & A

Q. What are the recommended synthetic routes for (3-(Hydroxymethyl)morpholino)(4-phenoxyphenyl)methanone, and how can reaction conditions be optimized for higher yield?

Methodological Answer: Synthesis of morpholino methanone derivatives typically involves coupling a substituted benzoyl chloride with a morpholine precursor. For example, analogous compounds are synthesized via nucleophilic acyl substitution, where the morpholine nitrogen attacks the carbonyl group of an activated acyl chloride (e.g., 4-phenoxyphenyl carbonyl chloride) under basic conditions . Key optimization parameters include:

- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) is often used to enhance reactivity while maintaining solubility .

- Catalysts : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) can accelerate reaction rates .

- Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions .

Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) improves purity. Yield optimization requires iterative testing of these variables, validated by HPLC or TLC .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assigns protons and carbons in the morpholino, hydroxymethyl, and phenoxyphenyl groups. For example, the hydroxymethyl (-CH2OH) signal appears at δ ~3.5–4.0 ppm in ¹H NMR, while carbonyl carbons resonate at δ ~170–180 ppm in ¹³C NMR .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals and confirms connectivity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for verifying synthetic success .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1650–1700 cm⁻¹) .

- X-ray Crystallography : Resolves 3D molecular geometry and intermolecular interactions, essential for structure-activity relationship (SAR) studies .

Q. How can researchers design experiments to assess the biological activity of this compound against specific cellular targets?

Methodological Answer:

- Target Identification : Use computational tools (e.g., molecular docking) to predict binding affinity for receptors like kinases or GPCRs, leveraging structural analogs (e.g., fluorophenyl derivatives) .

- In Vitro Assays :

- Enzyme Inhibition : Measure IC50 values using fluorescence-based assays (e.g., kinase activity assays) .

- Cellular Viability : Screen against cancer cell lines (e.g., MTT assay) with dose-response curves to determine EC50 .

- Control Experiments : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle-treated cells to isolate compound-specific effects .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for morpholino methanone derivatives?

Methodological Answer:

- Substituent Variation : Systematically modify the phenoxyphenyl (e.g., electron-withdrawing groups) or morpholino (e.g., hydroxymethyl vs. thiomorpholino) moieties and compare bioactivity .

- QSAR Modeling : Use computational tools (e.g., CoMFA, Schrödinger’s QikProp) to correlate structural descriptors (logP, polar surface area) with activity data .

- Crystallographic Analysis : Resolve ligand-target complexes (e.g., protein-ligand X-ray structures) to identify critical binding interactions .

Q. How should contradictory data regarding the compound's physicochemical properties (e.g., solubility, stability) be resolved?

Methodological Answer:

- Cross-Validation : Use orthogonal methods (e.g., DSC for melting point vs. TGA for thermal stability) .

- Environmental Controls : Test solubility in buffered solutions (PBS, pH 7.4) and under varying temperatures (4–37°C) to mimic biological conditions .

- Degradation Studies : Conduct forced degradation (e.g., UV exposure, acidic/alkaline hydrolysis) followed by HPLC-MS to identify degradation products and stability thresholds .

Q. What in silico methods are recommended to predict the pharmacokinetic properties of this compound?

Methodological Answer:

- ADMET Prediction : Tools like SwissADME or ADMETlab estimate bioavailability (%F), blood-brain barrier penetration, and CYP450 inhibition .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding over time to assess residence time and binding free energy (e.g., GROMACS) .

- Metabolite Prediction : Use GLORY or MetaSite to identify potential Phase I/II metabolites, guiding toxicity studies .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Methodological Answer:

- Reaction Scalability : Transition from batch to continuous flow reactors to maintain consistent temperature and mixing, reducing exothermic risks .

- Purification : Replace column chromatography with recrystallization or centrifugal partition chromatography (CPC) for cost-effective large-scale purification .

- By-Product Management : Optimize stoichiometry and solvent ratios to minimize side reactions, validated by in-line FTIR monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.